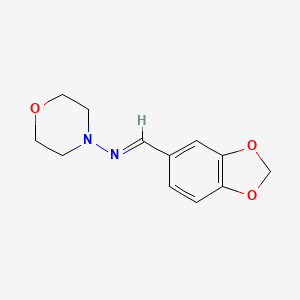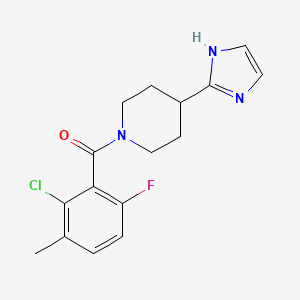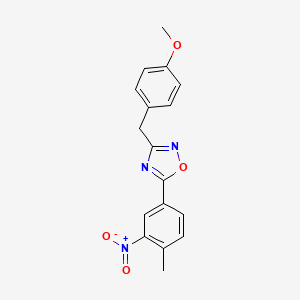
N-(1,3-benzodioxol-5-ylmethylene)-4-morpholinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of N-(1,3-Benzodioxol-5-ylmethylene)-4-morpholinamine and its derivatives has been explored in various studies. For example, Attia et al. (2014) reported the synthesis and antimicrobial activity of a related compound, 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (Attia et al., 2014). Additionally, the synthesis of various analogs involving morpholine has been widely reported, indicating a robust methodology for crafting such compounds (Özil et al., 2018).
Molecular Structure Analysis The molecular structure of compounds related to N-(1,3-Benzodioxol-5-ylmethylene)-4-morpholinamine has been analyzed through crystallography and spectroscopy. For instance, Franklin et al. (2011) detailed the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, showing the conformation and interactions of the morpholine ring (Franklin et al., 2011).
Chemical Reactions and Properties Research has demonstrated various chemical reactions involving morpholine derivatives. For instance, Kovalevsky et al. (1998) studied the reactivity of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, providing insights into the reactivity of such compounds (Kovalevsky et al., 1998).
Physical Properties Analysis The physical properties of morpholine-based compounds are often characterized by their crystalline structures and stability. As demonstrated by Morales-Salazar et al. (2022), the synthesis and characterization of related compounds like 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one reveal important physical properties (Morales-Salazar et al., 2022).
Chemical Properties Analysis The chemical properties of compounds in this class are diverse. For instance, the synthesis and characterization of novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones by Kol et al. (2016) highlight the chemical versatility and potential applications of such compounds (Kol et al., 2016).
Scientific Research Applications
Efficient Synthesis and Potential Therapeutic Applications
- NK(1) Receptor Antagonist Aprepitant Synthesis : An efficient stereoselective synthesis process for the orally active NK(1) receptor antagonist Aprepitant, which involves direct condensation and a novel crystallization-induced asymmetric transformation, highlights the compound's relevance in therapeutic applications, particularly in the context of its receptor antagonistic properties (Brands et al., 2003).
Coordination Chemistry and Material Science Applications
- Nickel and Cobalt Coordination : The compound's ability to synthesize with N-morpholine or N,N-diethyl, N'-substituted benzoyl thioureas, forming square-planar NiL2 and fac-CoL3 complexes, indicates its utility in coordination chemistry and potential applications in catalysis and material sciences (Déchamps-Olivier et al., 1996).
Pharmacological and Toxicological Screening
- Benzimidazole-Morpholine Derivatives : The study on acetylcholinesterase, monoamine oxidase inhibitors, and antimicrobial activities of benzimidazole-morpholine derivatives underscores the compound's potential as multi-action therapeutic agents, highlighting non-cytotoxic and non-genotoxic properties (Can et al., 2017).
Antimicrobial Agents
- Triazole Derivatives Containing Morpholine Moiety : Synthesis of triazole derivatives with a morpholine moiety and their antimicrobial activities against various strains suggest the potential application of N-(1,3-benzodioxol-5-ylmethylene)-4-morpholinamine derivatives in developing new antimicrobial agents (Sahin et al., 2012).
Synthetic Advances in Benzodiazines
- Benzodiazines Synthesis : The synthesis and application of benzodiazines, including derivatives of N-(1,3-benzodioxol-5-ylmethylene)-4-morpholinamine, play a significant role in pharmaceuticals and agrochemicals due to their broad biological properties. This underscores the importance of synthetic advances in enhancing the utility of such compounds (Mathew et al., 2017).
Future Directions
properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-morpholin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-11-12(17-9-16-11)7-10(1)8-13-14-3-5-15-6-4-14/h1-2,7-8H,3-6,9H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQRELOULBVCMD-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1,3-benzodioxol-5-ylmethylidene]morpholin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)
![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)
![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)
![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)



![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)


